molecular formula C15H14O3 B1425020 2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid CAS No. 1181381-20-3

2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid

Cat. No. B1425020
M. Wt: 242.27 g/mol
InChI Key: IQUVRKGPIQPCOJ-UHFFFAOYSA-N
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Description

“2’-Methoxy-5’-methylbiphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 . The IUPAC name for this compound is 2’-methoxy-5’-methyl [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “2’-Methoxy-5’-methylbiphenyl-3-carboxylic acid” is 1S/C15H14O3/c1-10-6-7-14 (18-2)13 (8-10)11-4-3-5-12 (9-11)15 (16)17/h3-9H,1-2H3, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Methoxy-5’-methylbiphenyl-3-carboxylic acid” include its molecular weight (242.27 g/mol), molecular formula (C15H14O3), and IUPAC name (2’-methoxy-5’-methyl [1,1’-biphenyl]-3-carboxylic acid) .

Scientific Research Applications

Synthesis of Novel Indole-Benzimidazole Derivatives : The study by Xin-ying Wang et al. explored the synthesis of novel indole-benzimidazole derivatives using 2-methylindole-3-acetic acid and its 5-methoxy derivative, prepared from respective phenylhydrazines and levulinic acid. These compounds were then condensed with substituted o-phenylenediamines to yield indole-benzimidazoles, demonstrating the versatility of 2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid derivatives in synthesizing complex heterocyclic compounds (Wang et al., 2016).

Furan-2-Carboxylic Acids from Nicotiana Tabacum : Yu-Ping Wu and colleagues identified new furan-2-carboxylic acids from the roots of Nicotiana tabacum, highlighting the structural diversity of natural products derived from 2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid analogs. Their anti-tobacco mosaic virus (TMV) and cytotoxic activities were evaluated, showing potential biological applications of these compounds (Wu et al., 2018).

Haptens for Organophosphate Pesticides : W. ten Hoeve and co-authors developed haptens containing dioxaphosphorinan methoxyacetic acid linker arms, showcasing the application of methoxyacetic acid derivatives in producing antibodies against organophosphate pesticides. This research underscores the role of such chemical structures in environmental and agricultural safety (ten Hoeve et al., 1997).

Benzo[b] Thiophene Derivatives : E. Campaigne and Y. Abe synthesized isomeric benzo[b] thiophene-2-carboxylic acids with methyl and methoxy groups, demonstrating the chemical reactivity and potential for further synthetic transformations of 2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid derivatives (Campaigne & Abe, 1975).

Safety And Hazards

The safety information and hazards associated with “2’-Methoxy-5’-methylbiphenyl-3-carboxylic acid” are not specified in the web search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-6-7-14(18-2)13(8-10)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUVRKGPIQPCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680716
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid

CAS RN

1181381-20-3
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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